2-(Naphthalen-1-yl)benzonitrile
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Overview
Description
2-(Naphthalen-1-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It consists of a naphthalene ring fused to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)benzonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates . Another method includes the reaction of 4-formylbenzonitrile with naphthalen-2-ol in the presence of pyrrolidine, followed by purification through recrystallization from dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(Naphthalen-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)benzonitrile involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity or downstream signaling molecules.
Gene Expression: The compound can affect gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
2-(Naphthalen-1-yl)benzonitrile can be compared with other similar compounds to highlight its uniqueness:
- Methyl 2-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate (MDN)
- 1-((3,4-dimethylphenyl)diazenyl)naphthalen-2-ol (DDN)
- 3-((2-hydroxynaphthalen-1-yl)diazenyl)benzonitrile (HDN)
These compounds share structural similarities but differ in their functional groups and specific applications. For example, MDN, DDN, and HDN are studied for their corrosion inhibitory properties, while this compound is more focused on its applications in organic synthesis and materials science .
Properties
CAS No. |
66252-14-0 |
---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-naphthalen-1-ylbenzonitrile |
InChI |
InChI=1S/C17H11N/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H |
InChI Key |
CWVONUMJRUZWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C#N |
Origin of Product |
United States |
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